N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide
Description
N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position and a methyl group at the 3-position. The acetamide moiety is further functionalized with a 3-methoxyphenoxy group. This compound is structurally designed to combine the electronic effects of fluorine and methoxy substituents with the heterocyclic stability of the oxazole ring.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-14-5-4-6-15(10-14)25-12-19(23)21-11-13-9-18(26-22-13)16-7-2-3-8-17(16)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFLKMKZPTWVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide, a compound with the CAS number 1040638-74-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 377.4 g/mol
- Structure : The compound features an oxazole ring substituted with a fluorophenyl group and a methoxyphenoxy acetamide moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effects of various compounds related to the oxazole structure. While specific data on this compound is limited, related compounds have shown significant activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Studies
A study highlighted the importance of substituents on the phenyl ring for enhancing antimicrobial activity. Compounds with similar structures demonstrated promising results, indicating that modifications could lead to improved efficacy against bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | MRSA | 1.0 µg/mL |
| This compound | TBD |
The proposed mechanisms for the biological activity of compounds similar to this compound include:
- Inhibition of NF-κB Pathway : Some derivatives have been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response .
- Receptor Interaction : The compound may interact with various receptors, potentially influencing metabolic pathways related to insulin signaling and lipid metabolism .
Therapeutic Potential
Research indicates that compounds with oxazole rings could be developed further for therapeutic applications in treating infections and possibly other conditions related to inflammation or metabolic disorders.
Case Studies
- Anticonvulsant Activity : Related compounds have been synthesized and tested for anticonvulsant properties. One study reported significant activity mediated through benzodiazepine receptors .
- Diabetes Management : Some analogs have shown potential in improving insulin sensitivity and glucose tolerance in diabetic models .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines. A notable example is a study where oxazole derivatives were tested against breast cancer cells, demonstrating significant cytotoxic effects .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Oxazole derivatives are known to possess broad-spectrum antibacterial and antifungal activity. In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Mechanistic Insights
2.1 Mode of Action
The mechanism by which this compound exerts its effects may involve the modulation of specific signaling pathways. For instance, it may interact with protein kinases or other enzymes involved in cell proliferation and survival, leading to altered gene expression profiles in target cells .
Case Studies
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on substituent effects, heterocyclic variations, and pharmacological implications.
Fluorophenyl-Substituted Oxazole Derivatives
Analysis :
- Replacement of the oxazole ring with a 1,2,4-triazole (as in Compound 54, ) introduces additional hydrogen-bonding capability, which could enhance target affinity in cytohesin inhibition .
Methoxyphenoxy-Containing Acetamides
Analysis :
- The 3-methoxyphenoxy group in the target compound may improve membrane permeability compared to the 2-methoxyphenoxy analog (), where steric hindrance could reduce bioavailability.
Heterocyclic Core Variations
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
